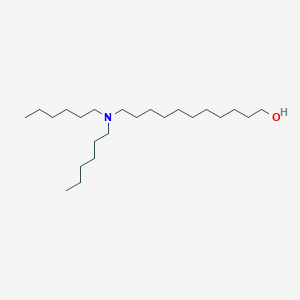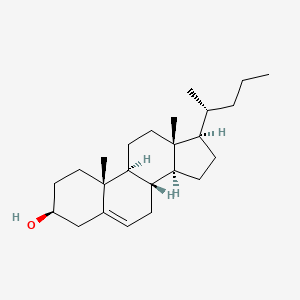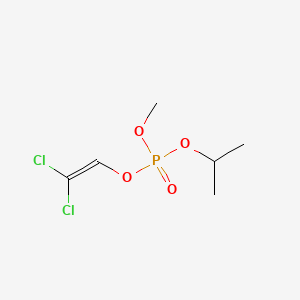
Phosphoric acid, 2,2-dichlorovinyl isopropyl methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, 2,2-dichlorovinyl isopropyl methyl ester is an organophosphate compound. It is known for its use in various industrial and agricultural applications, particularly as an insecticide. This compound is characterized by its chemical structure, which includes a phosphoric acid esterified with 2,2-dichlorovinyl and isopropyl methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, 2,2-dichlorovinyl isopropyl methyl ester typically involves the esterification of phosphoric acid with 2,2-dichlorovinyl alcohol and isopropyl methyl alcohol. The reaction is usually carried out under acidic conditions to facilitate the esterification process. The reaction conditions often include the use of a catalyst, such as sulfuric acid, to increase the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for the precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high efficiency and yield. The process typically involves the continuous addition of reactants and the removal of products to maintain a steady-state reaction environment.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, 2,2-dichlorovinyl isopropyl methyl ester undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water, leading to the formation of phosphoric acid and the corresponding alcohols.
Oxidation: It can undergo oxidation reactions, particularly in the presence of strong oxidizing agents, resulting in the formation of phosphoric acid derivatives.
Substitution: The compound can participate in substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products
Hydrolysis: Phosphoric acid and 2,2-dichlorovinyl alcohol.
Oxidation: Phosphoric acid derivatives.
Substitution: Various substituted phosphoric acid esters depending on the nucleophile used.
Scientific Research Applications
Phosphoric acid, 2,2-dichlorovinyl isopropyl methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphate compounds.
Biology: Studied for its effects on biological systems, particularly its role as an enzyme inhibitor.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as an antiparasitic agent.
Industry: Widely used as an insecticide in agriculture to control pests and protect crops.
Mechanism of Action
The primary mechanism of action of phosphoric acid, 2,2-dichlorovinyl isopropyl methyl ester involves the inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the target organism. This mechanism is similar to that of other organophosphate insecticides.
Comparison with Similar Compounds
Similar Compounds
Dichlorvos (2,2-dichlorovinyl dimethyl phosphate): Another organophosphate insecticide with a similar mechanism of action.
Malathion: An organophosphate insecticide with a broader spectrum of activity.
Parathion: A highly toxic organophosphate insecticide with similar enzymatic inhibition properties.
Uniqueness
Phosphoric acid, 2,2-dichlorovinyl isopropyl methyl ester is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. Its specific structure allows for targeted applications in both agricultural and industrial settings, making it a valuable compound in various fields.
Properties
CAS No. |
5301-54-2 |
|---|---|
Molecular Formula |
C6H11Cl2O4P |
Molecular Weight |
249.03 g/mol |
IUPAC Name |
2,2-dichloroethenyl methyl propan-2-yl phosphate |
InChI |
InChI=1S/C6H11Cl2O4P/c1-5(2)12-13(9,10-3)11-4-6(7)8/h4-5H,1-3H3 |
InChI Key |
VBAXPQCCVNMHRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(OC)OC=C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


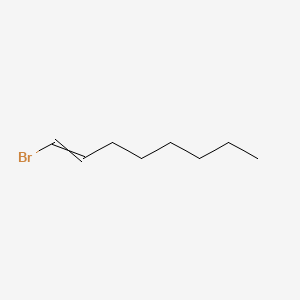
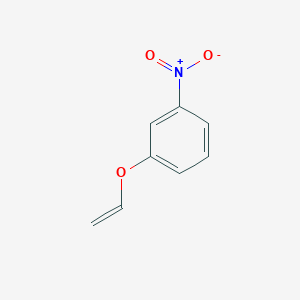
![N-butyl-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14741137.png)

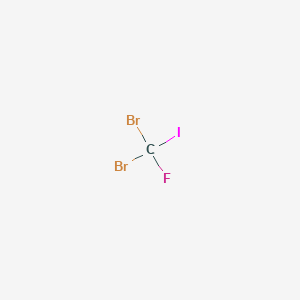
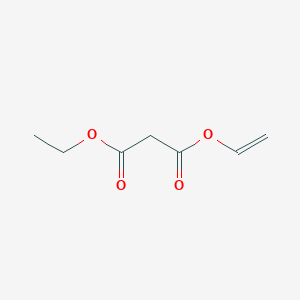

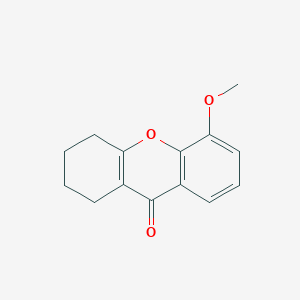

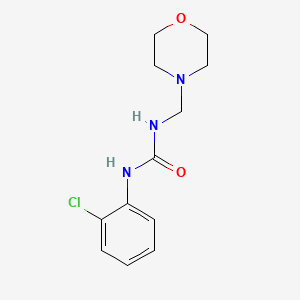
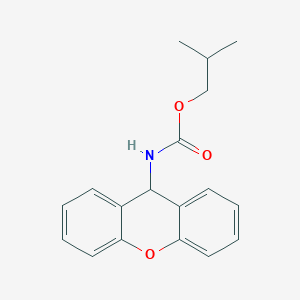
![Cyclohexanone,6-bis[(dibenzylamino)methyl]-, dihydrochloride](/img/structure/B14741187.png)
